molecular formula C27H29FN2O5 B5407176 5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5407176
M. Wt: 480.5 g/mol
InChI Key: WRFRXTMCQKUIDQ-WJTDDFOZSA-N
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Description

This compound (CAS RN: 442551-16-8) is a pyrrol-2-one derivative characterized by a 2-fluorophenyl group at position 5, a 2-methyl-4-(allyloxy)benzoyl moiety at position 4, and a morpholinyl ethyl substituent at position 1 . Its structural complexity arises from:

  • Fluorophenyl group: Enhances lipophilicity and metabolic stability, common in bioactive molecules targeting enzymes or receptors.
  • Morpholinyl ethyl chain: Improves solubility and modulates pharmacokinetic properties by interacting with polar biological targets .

Coupling of fluorophenyl aldehydes with benzoyl chloride intermediates.

Cyclization under acidic or basic conditions to form the pyrrolidinone core.

Functionalization with morpholinyl ethyl groups via nucleophilic substitution .

Applications: Preliminary studies suggest roles in medicinal chemistry as kinase inhibitors or antimicrobial agents, though detailed biological data remain proprietary .

Properties

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN2O5/c1-3-14-35-19-8-9-20(18(2)17-19)25(31)23-24(21-6-4-5-7-22(21)28)30(27(33)26(23)32)11-10-29-12-15-34-16-13-29/h3-9,17,24,31H,1,10-16H2,2H3/b25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFRXTMCQKUIDQ-WJTDDFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

The molecular formula of the compound is C27H31FN2O4C_{27}H_{31}FN_2O_4. It features a fluorophenyl group, a hydroxy group, and a morpholine moiety, which are significant for its biological interactions.

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to significant pharmacological effects, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Its structural components may facilitate binding to specific receptors or enzymes involved in tumor growth.
  • Antioxidant Properties : Compounds with similar structures often exhibit antioxidant capabilities, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain metabolic enzymes, making it a candidate for further investigation in metabolic disorders.

Anticancer Studies

In vitro studies have demonstrated that derivatives of similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • A related compound showed an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, indicating significant anticancer potential .
  • Other studies have highlighted the effectiveness of compounds with similar functional groups against breast cancer cell lines, suggesting a broader applicability in oncology.

Antioxidant Activity

Research on structurally analogous compounds indicates that they possess notable antioxidant activity. This property is crucial for developing therapeutic agents aimed at diseases characterized by oxidative stress .

Enzyme Inhibition

Compounds similar to the one have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This suggests that our compound could also have implications in treating conditions like Alzheimer's disease .

Comparative Biological Activity Table

Activity TypeRelated CompoundsObserved IC50 ValuesReferences
Anticancer1,2,4-Triazole derivativesHCT-116: 6.2 μM
Other derivativesT47D: 27.3 μM
AntioxidantSimilar phenolic compoundsVaries (up to 20 μM)
Enzyme InhibitionAChE inhibitorsSignificant inhibition

Comparison with Similar Compounds

Key Observations :

  • The allyloxy group reduces hERG channel binding, lowering cardiotoxicity risk compared to trifluoromethyl derivatives .

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